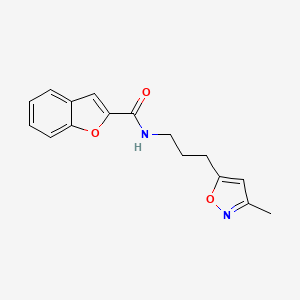

N-(3-(3-methylisoxazol-5-yl)propyl)benzofuran-2-carboxamide

Description

Properties

IUPAC Name |

N-[3-(3-methyl-1,2-oxazol-5-yl)propyl]-1-benzofuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O3/c1-11-9-13(21-18-11)6-4-8-17-16(19)15-10-12-5-2-3-7-14(12)20-15/h2-3,5,7,9-10H,4,6,8H2,1H3,(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGANLOJUKLSSQH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=C1)CCCNC(=O)C2=CC3=CC=CC=C3O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(3-methylisoxazol-5-yl)propyl)benzofuran-2-carboxamide typically involves multiple steps, starting with the preparation of the benzofuran core and the isoxazole ring. One common method for synthesizing isoxazoles is through a (3 + 2) cycloaddition reaction, often catalyzed by metals such as Cu(I) or Ru(II) . metal-free synthetic routes are also being explored to avoid the drawbacks associated with metal catalysts, such as high costs and toxicity .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to scale up the production while maintaining the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3-(3-methylisoxazol-5-yl)propyl)benzofuran-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxides of the benzofuran or isoxazole rings, while reduction could lead to the formation of alcohols or amines.

Scientific Research Applications

N-(3-(3-methylisoxazol-5-yl)propyl)benzofuran-2-carboxamide has a wide range of scientific research applications:

Chemistry: The compound is used as a building block in the synthesis of more complex molecules, aiding in the development of new synthetic methodologies.

Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

Medicine: The compound is being investigated for its therapeutic potential in treating various diseases, such as cancer and neurodegenerative disorders.

Industry: It may find applications in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-(3-(3-methylisoxazol-5-yl)propyl)benzofuran-2-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. The isoxazole ring is known to interact with enzymes and receptors, modulating their activity and leading to various biological effects . The benzofuran moiety may also contribute to the compound’s overall activity by enhancing its binding affinity to the target molecules.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table summarizes key structural and functional differences between N-(3-(3-methylisoxazol-5-yl)propyl)benzofuran-2-carboxamide and related compounds:

Key Observations:

Impact of Heterocyclic Moieties: The 3-methylisoxazole group in the target compound is expected to offer stronger π-stacking interactions compared to the dimethylamino or pyrrolidine groups in analogs . Isoxazole’s nitrogen and oxygen atoms may also participate in hydrogen bonding with G-quadruplex grooves. Bromothiophene (in 4.108) and bromofuran (in 4.187/188) introduce halogen bonds, which stabilize interactions with DNA’s electronegative pockets. However, bromofuran derivatives exhibit higher reactivity in Suzuki-Miyaura cross-coupling reactions .

Solubility and Bioavailability: The pyrrolidine substituent in 4.187 improves lipophilicity (logP ~2.5) compared to the dimethylamino group in 4.108 (logP ~1.8), favoring blood-brain barrier penetration . The target compound’s isoxazole-propyl chain may balance solubility and permeability, but experimental validation is required.

Synthetic Flexibility :

- Analogs like 4.187 and 4.188 were synthesized via HOBt/DIC-mediated coupling, achieving yields of 66–70% . The bromine atom in these compounds allows for further functionalization (e.g., Pd-catalyzed cross-coupling), a strategy likely applicable to the target compound .

Research Findings from Analog Studies

- Binding Affinity :

Compounds with extended aromatic systems (e.g., 4.108 ) showed higher G-quadruplex stabilization (ΔTm = +12°C) compared to alkyl-heavy analogs (ΔTm = +8°C for 4.188 ) . The target compound’s isoxazole may mimic this behavior. - Cellular Activity :

4.187 demonstrated potent cytotoxicity in cancer cell lines (IC50 = 1.2 µM in HeLa), attributed to its pyrrolidine-enhanced uptake . Structural similarities suggest the target compound may exhibit comparable activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.